

Application Notes and Protocols: 2-Methyl-5nitroaniline Hydrate in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Methyl-5-nitroaniline hydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitroaniline (also known as 5-nitro-o-toluidine) is a nitroaromatic compound that serves as a versatile building block in medicinal chemistry.[1][2] While extensively used in the synthesis of azo dyes, its utility in the pharmaceutical sciences is centered on its role as a key intermediate for the development of novel therapeutic agents.[1] The presence of three modifiable positions—the amino group, the aromatic ring, and the nitro group—allows for extensive derivatization to explore a wide chemical space in drug discovery. This compound and its derivatives have shown promise in the development of agents with antimicrobial and anticancer properties.[3][4] The biological activity of these derivatives is often linked to the bioreduction of the nitro group, a mechanism that can be exploited for targeted drug activation. [4]

The hydrate form of 2-Methyl-5-nitroaniline is often used in synthesis. For most applications in solution-phase chemistry, the hydrate and anhydrous forms can be used interchangeably, as the water of hydration is typically removed during the reaction workup or does not interfere with the reaction chemistry.

I. Applications in Medicinal Chemistry

The primary application of **2-Methyl-5-nitroaniline hydrate** in medicinal chemistry is as a scaffold for the synthesis of more complex, biologically active molecules.



Antimicrobial Agents

Derivatives of 2-Methyl-5-nitroaniline have been synthesized and evaluated for their antimicrobial properties. A notable class of these derivatives is Schiff bases, which are formed by the condensation of the primary amino group of 2-Methyl-5-nitroaniline with an aldehyde or ketone. These compounds have demonstrated activity against a range of bacterial and fungal pathogens.[3]

A study on a series of 2-methyl-5-nitroaniline derivatives reported their in vitro antimicrobial activity, with some compounds exhibiting promising efficacy when compared to standard antimicrobial drugs.[3] While the specific MIC values from this study are not publicly available, the research indicates the potential of this scaffold in developing new antimicrobial agents. For illustrative purposes, the following table presents hypothetical MIC values for a series of Schiff base derivatives of 2-Methyl-5-nitroaniline against common pathogens, based on typical results for similar compounds.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 2-Methyl-5-nitroaniline Derivatives

Compound	Derivative Type	S. aureus (µg/mL)	E. coli (μg/mL)	C. albicans (μg/mL)
1a	Schiff Base (Salicylaldehyde)	32	64	128
1b	Schiff Base (4- Hydroxybenzalde hyde)	16	32	64
1c	Schiff Base (2- Nitrobenzaldehy de)	8	16	32
Ciprofloxacin	Standard Antibiotic	1	0.5	N/A
Fluconazole	Standard Antifungal	N/A	N/A	8



Anticancer Agents

The nitroaromatic scaffold is of significant interest in oncology. Nitroaniline derivatives are being explored for their potential as cancer therapeutics.[4] The mechanism of action is often tied to the hypoxic environment of solid tumors. In these low-oxygen conditions, the nitro group can be selectively reduced by nitroreductase enzymes, which are often overexpressed in cancer cells, to form cytotoxic reactive intermediates.[4] This targeted activation makes nitroaromatic compounds promising candidates for hypoxia-activated prodrugs.

While specific IC50 values for derivatives of 2-Methyl-5-nitroaniline are not readily available in the public domain, research on related nitroaromatic compounds has shown significant antiproliferative activity. For instance, certain synthetic nitroaromatic compounds have exhibited high antiproliferative activity on human cancer cell lines with IC50 values below 8.5 µM.

Table 2: Anticancer Activity of Representative Nitroaromatic Compounds

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Substituted Nitroaniline	Human Breast Cancer (MCF-7)	< 10	
Nitroimidazole Conjugate	Human Liver Cancer (HepG2)	1.64	
Nitroaromatic Prodrug	Human Glioma (SF763)	580 (oxic), 116 (hypoxic)	•

II. Mechanism of Action: Bioreduction of the Nitro Group

The biological activity of many 2-Methyl-5-nitroaniline derivatives is dependent on the enzymatic reduction of the nitro group. This process is particularly relevant in the low-oxygen (hypoxic) environment of solid tumors and in anaerobic bacteria.[4] The reduction proceeds through a series of highly reactive intermediates, including nitroso and hydroxylamine species, which can induce cellular damage.[4]



Methodological & Application

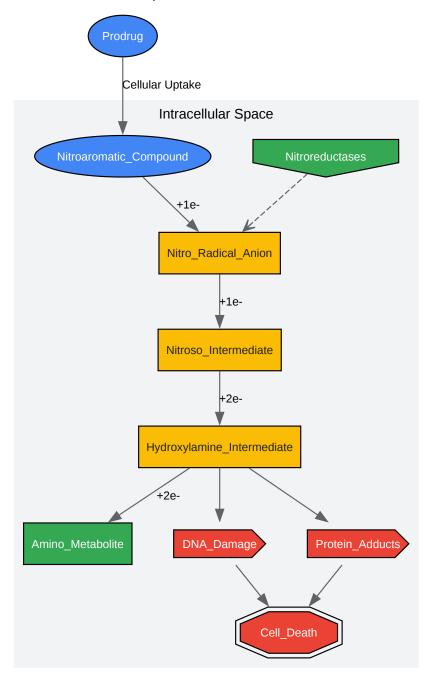
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This multi-step reduction can lead to the formation of a reactive nitrenium ion that can covalently bind to and damage cellular macromolecules such as DNA and proteins, ultimately leading to cytotoxicity and cell death.[4]

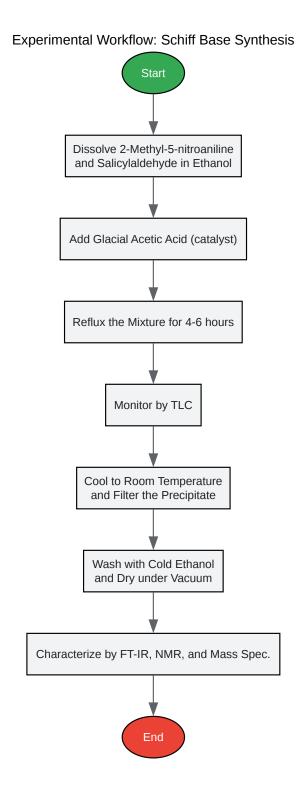


General Signaling Pathway for Nitroaromatic Prodrugs

Extracellular Space







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